

Technical Guide: Physical Properties of 2-Methoxy-5-(trifluoromethyl)benzonitrile

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Compound of Interest

Compound Name: 2-Methoxy-5-(trifluoromethyl)benzonitrile

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Introduction

2-Methoxy-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a methoxy group, a trifluoromethyl group, and a nitrile functionality, imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and membrane permeability of parent compounds. This guide provides a comprehensive overview of the known physical properties of **2-Methoxy-5-(trifluoromethyl)benzonitrile**, along with detailed experimental protocols for their determination.

Physical Properties

The physical characteristics of **2-Methoxy-5-(trifluoromethyl)benzonitrile** are crucial for its handling, reaction setup, and purification. The following table summarizes the key quantitative data available for this compound.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ F ₃ NO	[1][2]
Molecular Weight	201.15 g/mol	[1][2]
Melting Point	30-34 °C	[3]
Boiling Point	256.8 ± 40.0 °C	
Density	1.30 ± 0.1 g/mL	
Appearance	White powder	[3]
Purity	≥97% to ≥98%	[2][3]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physical properties of organic compounds like **2-Methoxy-5-(trifluoromethyl)benzonitrile**.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically suggests a high degree of purity, while a broad and depressed melting range indicates the presence of impurities.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the finely powdered, dry sample of **2-Methoxy-5-(trifluoromethyl)benzonitrile** is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube gently.
- **Apparatus Setup:** The capillary tube is attached to a thermometer with the bulb of the thermometer and the sample in the capillary at the same level. This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) or an automated melting point apparatus with a heated block.

- **Heating:** The heating bath or block is heated gradually, with constant stirring in the case of a Thiele tube, to ensure uniform temperature distribution. The rate of heating should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation and Recording:** The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the end of melting) are recorded. This range represents the melting point of the sample. For accurate results, the determination should be repeated at least twice.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property that can be used for identification and as a criterion of purity.

Methodology: Thiele Tube Method

- **Sample Preparation:** A small volume (a few milliliters) of **2-Methoxy-5-(trifluoromethyl)benzonitrile** is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid.
- **Apparatus Setup:** The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a suitable heating oil. The side arm of the Thiele tube is heated gently.
- **Heating and Observation:** As the temperature rises, dissolved air will be expelled from the capillary tube. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.
- **Recording:** The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the sample equals the external pressure.

Density Determination

Density, the mass per unit volume of a substance, is another important physical property. For a liquid or a solid that can be melted, its density can be determined using various methods.

Methodology: Pycnometer Method

- **Calibration:** The mass of a clean, dry pycnometer (a small glass flask with a precise volume) is accurately determined. The pycnometer is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is measured again. The volume of the pycnometer can be calculated from the mass and density of the reference liquid.
- **Sample Measurement:** The pycnometer is emptied, dried, and then filled with the sample of **2-Methoxy-5-(trifluoromethyl)benzonitrile** (if in a liquid state, or melted if it's a solid). The mass of the pycnometer with the sample is determined.
- **Calculation:** The density of the sample is calculated by dividing the mass of the sample by the predetermined volume of the pycnometer.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Methodology: Gravimetric Method

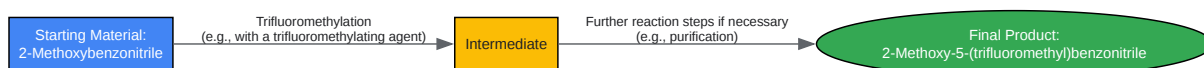
- **Preparation of a Saturated Solution:** An excess amount of **2-Methoxy-5-(trifluoromethyl)benzonitrile** is added to a known volume of a specific solvent (e.g., ethanol, acetone, water) in a sealed container. The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
- **Separation of Undissolved Solute:** The mixture is allowed to stand to let the undissolved solid settle. A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 μm PTFE filter) to remove any suspended solid particles.
- **Solvent Evaporation:** The accurately measured volume of the saturated solution is transferred to a pre-weighed, dry container. The solvent is then carefully evaporated under controlled conditions (e.g., in a fume hood, rotary evaporator, or oven at a temperature below

the boiling point of the solute) until a constant weight of the residue (the dissolved solute) is obtained.

- Calculation: The mass of the dissolved **2-Methoxy-5-(trifluoromethyl)benzonitrile** is determined by subtracting the initial weight of the empty container from the final weight of the container with the residue. The solubility is then expressed as the mass of solute per volume of solvent (e.g., in g/L or mg/mL).

Synthetic Workflow

2-Methoxy-5-(trifluoromethyl)benzonitrile is typically synthesized through a multi-step process. The following diagram illustrates a plausible synthetic route, which is representative of common organic synthesis workflows for compounds of this class.



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Caption: A generalized synthetic workflow for **2-Methoxy-5-(trifluoromethyl)benzonitrile**.

Conclusion

This technical guide has summarized the key physical properties of **2-Methoxy-5-(trifluoromethyl)benzonitrile** and provided detailed experimental protocols for their determination. A clear understanding of these properties is fundamental for the effective utilization of this compound as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals. The provided methodologies offer a standardized approach for researchers to verify and expand upon the existing data for this important chemical entity.

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